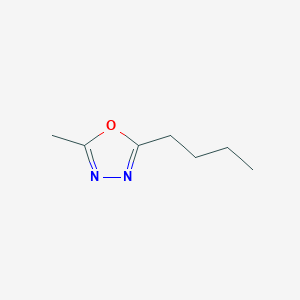
2-Butyl-5-methyl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-5-methyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound belongs to the oxadiazole family, which is known for its diverse applications in medicinal chemistry, material science, and other fields. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of extensive research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5-methyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of butyl hydrazine with methyl carboxylic acid under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent such as acetonitrile or dichloromethane at elevated temperatures to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often performed to achieve high purity and yield.
化学反应分析
Types of Reactions: 2-Butyl-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions using hydride donors such as sodium borohydride can convert the oxadiazole ring into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products:
Oxidation Products: Oxadiazole N-oxides.
Reduction Products: Amines and related derivatives.
Substitution Products: Various substituted oxadiazoles with functional groups like halogens, alkyl, or aryl groups.
科学研究应用
2-Butyl-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating infections and cancer, leveraging its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and light-emitting diodes (LEDs), due to its stability and electronic properties.
作用机制
The mechanism of action of 2-Butyl-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, leading to various biological effects. In antimicrobial applications, the compound may inhibit the synthesis of essential biomolecules in pathogens, thereby exerting its effects. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways and enzymes involved in cell growth and survival.
相似化合物的比较
1,2,4-Oxadiazole: Another regioisomer with similar applications but different chemical properties.
1,2,5-Oxadiazole: Known for its use in high-energy materials and explosives.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, offering different reactivity and applications.
Uniqueness: 2-Butyl-5-methyl-1,3,4-oxadiazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butyl and methyl groups enhance its lipophilicity and stability, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
189569-99-1 |
|---|---|
分子式 |
C7H12N2O |
分子量 |
140.18 g/mol |
IUPAC 名称 |
2-butyl-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H12N2O/c1-3-4-5-7-9-8-6(2)10-7/h3-5H2,1-2H3 |
InChI 键 |
UPQRXUXRLRHVSH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NN=C(O1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-[1,4-Phenylenebis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14246197.png)
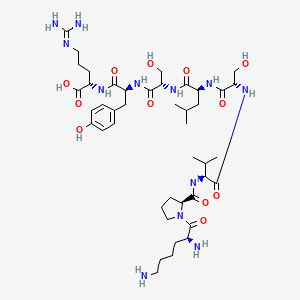
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)
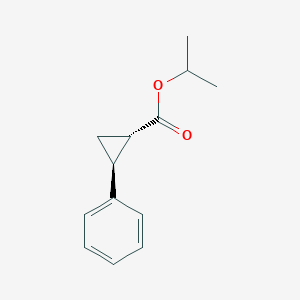
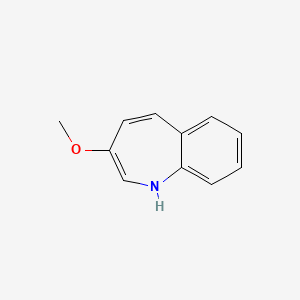
![N-[3-(7-Methoxynaphthalen-1-yl)propyl]-N'-propylurea](/img/structure/B14246233.png)
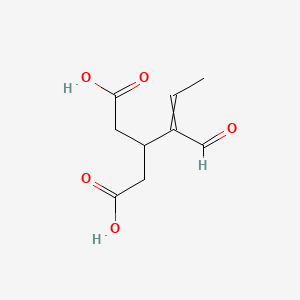
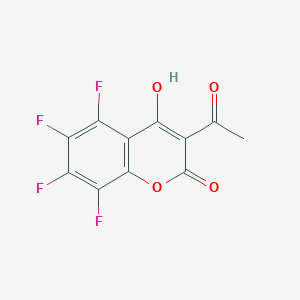

![5-oxa-2,7,9,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),3,6,8,10-pentaene](/img/structure/B14246247.png)
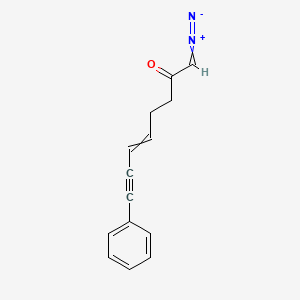

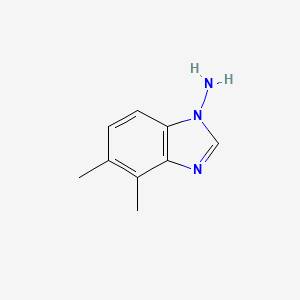
![8-[(1R,5S)-4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid](/img/structure/B14246284.png)
